molecular formula C17H19N3O2S2 B2414590 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 688353-31-3

2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No. B2414590
CAS RN: 688353-31-3
M. Wt: 361.48
InChI Key: PUQFTNSEKUSLCG-UHFFFAOYSA-N
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Description

2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H19N3O2S2 and its molecular weight is 361.48. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

This compound is part of a study involving potent inhibitors targeting both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in the nucleotide synthesis pathway. The research highlighted the synthesis of analogues demonstrating significant inhibitory activities against human TS and DHFR, suggesting potential applications in cancer therapy and antimicrobial resistance strategies. The classical and nonclassical analogues synthesized showed varying degrees of potency, with some compounds exhibiting dual inhibitory action, indicating a promising scaffold for developing new therapeutics (Gangjee et al., 2008).

Crystal Structure Analysis

Studies on the crystal structures of derivatives of the mentioned compound provide insight into the molecular conformations and intermolecular interactions. Such structural analyses are crucial for understanding the chemical and physical properties of these compounds, which can inform the design of molecules with desired biological activities. The investigations into the molecular structure help elucidate the folding conformation around the methylene C atom of the thioacetamide bridge, which is vital for predicting molecular behavior and interaction with biological targets (Subasri et al., 2016).

Antitumor Activity

Another area of application is in the synthesis and evaluation of antitumor activity. Derivatives of this compound have been synthesized and tested for their potential as anticancer agents. The research found that many of the newly synthesized compounds displayed potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). This suggests that modifications of the compound's structure can lead to effective antitumor agents, with some compounds showing activity levels comparable to established chemotherapeutic drugs like doxorubicin (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Derivatives have also been investigated for their antimicrobial activity. The modification of the core structure to include various substituents has led to compounds with significant antimicrobial properties. These studies contribute to the ongoing search for new antimicrobial agents capable of combating drug-resistant bacteria and fungi, highlighting the compound's potential as a foundation for developing new antimicrobials (Majithiya & Bheshdadia, 2022).

properties

IUPAC Name

2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S2/c1-10-4-6-12(7-5-10)18-14(21)9-23-17-19-13-8-11(2)24-15(13)16(22)20(17)3/h4-7,11H,8-9H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQFTNSEKUSLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.